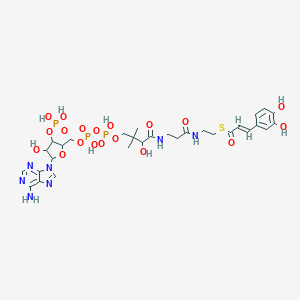

![molecular formula C7H5BrF3NS B344534 2-Bromo-4-[(trifluoromethyl)thio]aniline CAS No. 940077-66-7](/img/structure/B344534.png)

2-Bromo-4-[(trifluoromethyl)thio]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

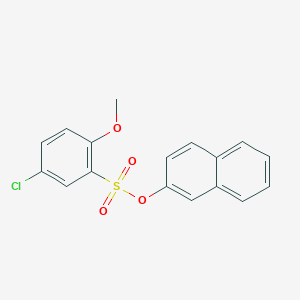

“2-Bromo-4-[(trifluoromethyl)thio]aniline” is a chemical compound with the linear formula BrC6H3(CF3)NH2 . It is used as an organic building block in various chemical reactions .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group, a trifluoromethyl group, and an amine group .Chemical Reactions Analysis

“this compound” can participate in various chemical reactions due to the presence of the reactive amine group and the bromo group which can be replaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.02 . It has a refractive index of 1.532 and a density of 1.71 g/mL at 25 °C . The boiling point is 84-86 °C at 5 mmHg .Applications De Recherche Scientifique

Chemical Synthesis

2-Bromo-4-[(trifluoromethyl)thio]aniline and its derivatives serve as fundamental building blocks in the synthesis of various organic compounds. The acid-catalyzed cyclization-condensation of anilines, including compounds similar to this compound, leads to the formation of quinolinones, which can be further transformed into a variety of functionally rich products through halogen/metal and hydrogen/metal exchange reactions (Marull & Schlosser, 2003). Additionally, the compound is used in the synthesis of meta-bromo- and meta-trifluoromethylanilines, showcasing its versatility and utility in creating anilines with substitution patterns that are otherwise challenging to access (Staudt, Cetin, & Bunch, 2022).

Material Science and Photocatalysis

In the realm of material science and photocatalysis, this compound derivatives have shown potential. A study demonstrates a photocatalytic method using these compounds for the preparation of tetrafluoroethyl arenes. This approach not only facilitates the incorporation of amino and fluoroalkyl groups into substrates but also underlines the compound's potential in synthesizing functional molecules (Kong et al., 2017).

Vibrational Analysis and Molecular Study

The derivatives of this compound are subjects of vibrational analysis, providing insights into molecular structures and interactions. Such studies are crucial for understanding the electron donating and withdrawing effects on aniline structures and offer valuable information on molecular electrostatic potential and hyperconjugation interactions, beneficial for designing advanced materials and understanding molecular behavior (Revathi et al., 2017).

Crystallography and Molecular Geometry

The compound and its analogs serve as a subject for crystallographic studies, aiming to understand the impact of substituents on molecular geometry and interactions. Such research contributes to the broader understanding of molecular structures and is pivotal in fields like pharmaceuticals and material sciences (Ojala, Ojala, Gleason, & Britton, 2001).

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Relevant Papers A study has been conducted on the metabolism of “2-Bromo-4-[(trifluoromethyl)thio]aniline” in rats using 19F-NMR spectroscopic and directly coupled HPLC-NMR-MS methods .

Mécanisme D'action

Target of Action

It’s known that this compound is often used in organic synthesis , which suggests that its targets could be a variety of organic molecules depending on the specific reaction it’s involved in.

Mode of Action

It’s known to be used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in suzuki–miyaura coupling , it can be inferred that it plays a role in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways.

Pharmacokinetics

A study has been conducted on the metabolic fate and urinary excretion of this compound in rats , suggesting that it is metabolized and excreted in urine.

Result of Action

Given its use in organic synthesis , it can be inferred that it plays a role in the formation of new organic compounds.

Action Environment

Safety data sheets suggest that it should be stored at 2-8°c , indicating that temperature can affect its stability. Additionally, it’s recommended to handle this compound only outdoors or in a well-ventilated area , suggesting that ventilation may influence its efficacy and safety.

Propriétés

IUPAC Name |

2-bromo-4-(trifluoromethylsulfanyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NS/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRHLCMFCOVGCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC(F)(F)F)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,2-Dimethyl-3-indolizinyl)methyl]-1,2-dimethylindolizine](/img/structure/B344451.png)

![5-tert-butyl-1-phenyl-3-(phenyldiazenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazole](/img/structure/B344453.png)

![6-(4-Methoxyphenyl)-3,4-dimethyl-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole](/img/structure/B344454.png)

![N-(4-nitrophenyl)-2-phenyl-2,6,7,8-tetrahydro-4H-3lambda~4~-isothiazolo[4,5,1-hi][1,2,3]benzothiadiazol-4-amine](/img/structure/B344455.png)

![4-(4-nitrophenyl)-2-phenyl-4,6,7,8-tetrahydro-2H-3lambda~4~-isothiazolo[4,5,1-hi][1,2,3]benzothiadiazole](/img/structure/B344456.png)

![2,3,6-Trimethylpyrrolo[2,1-b][1,3]thiazole-5-carbothialdehyde](/img/structure/B344457.png)

![5-[(4-Nitrophenyl)sulfanyl]-3-phenyl-1,2-dithiol-1-ium](/img/structure/B344461.png)